molecular formula C10H9BrFN3 B13190268 6-Bromo-7-fluoro-N4-methylquinoline-3,4-diamine

6-Bromo-7-fluoro-N4-methylquinoline-3,4-diamine

Cat. No.: B13190268
M. Wt: 270.10 g/mol
InChI Key: HLWLTZCBIMZNQM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-7-fluoro-N4-methylquinoline-3,4-diamine typically involves multi-step organic synthesis. The starting materials often include quinoline derivatives, which undergo halogenation and amination reactions to introduce the bromo, fluoro, and methylamino groups . Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, likely due to its primary use in research settings. large-scale synthesis would involve similar steps as laboratory synthesis, with additional considerations for scalability, cost-effectiveness, and safety.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-7-fluoro-N4-methylquinoline-3,4-diamine can undergo various types of chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromo and fluoro) can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: For substitution reactions.

    Oxidizing Agents: For oxidation reactions.

    Reducing Agents: For reduction reactions.

    Catalysts: Such as palladium or copper catalysts for coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoline derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

6-Bromo-7-fluoro-N4-methylquinoline-3,4-diamine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Bromo-7-fluoro-N4-methylquinoline-3,4-diamine is not well-documented. like other quinoline derivatives, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The specific pathways involved would depend on the biological context and the nature of the interactions.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

6-Bromo-7-fluoro-N4-methylquinoline-3,4-diamine is unique due to its specific combination of bromo, fluoro, and methylamino groups, which confer distinct chemical properties and potential biological activities. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C10H9BrFN3

Molecular Weight

270.10 g/mol

IUPAC Name

6-bromo-7-fluoro-4-N-methylquinoline-3,4-diamine

InChI

InChI=1S/C10H9BrFN3/c1-14-10-5-2-6(11)7(12)3-9(5)15-4-8(10)13/h2-4H,13H2,1H3,(H,14,15)

InChI Key

HLWLTZCBIMZNQM-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=NC2=CC(=C(C=C21)Br)F)N

Origin of Product

United States

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